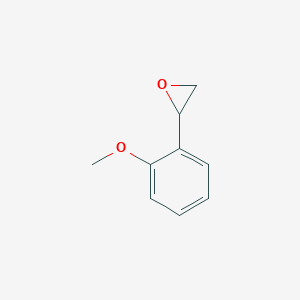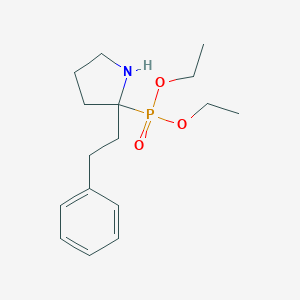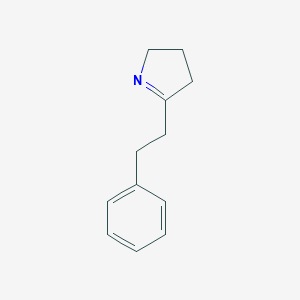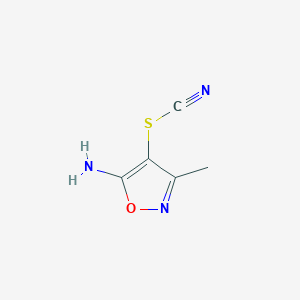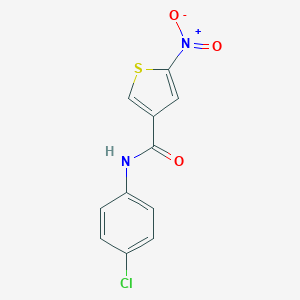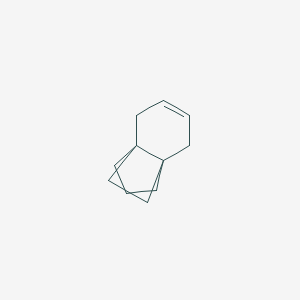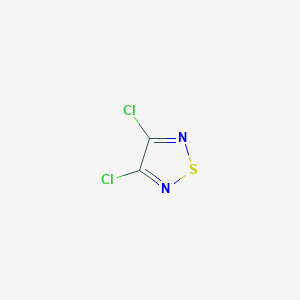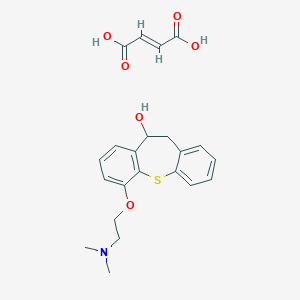
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used to treat major depressive disorders and is known for its unique mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it has a well-established synthesis method and is readily available. In addition, its unique mechanism of action makes it a valuable tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it can be difficult to control the dosage and administration of the drug, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research is to further investigate its mechanism of action and how it affects the neurochemistry of depression and other psychiatric disorders. Another area of research is to explore the potential therapeutic uses of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for other conditions, such as chronic pain and neuropathic disorders. Finally, there is a need for more studies to compare the efficacy and safety of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate to other antidepressant drugs.
Métodos De Síntesis
The synthesis of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate involves the condensation of 2-dimethylaminoethanol with 10,11-dihydrodibenzo(b,f)thiepin-10-one in the presence of sodium ethoxide. The resulting product is then treated with maleic acid to form the hydrogen maleate salt of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. This synthesis method has been well-established and has been used to produce 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for both clinical and research purposes.
Aplicaciones Científicas De Investigación
Maprotiline has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorders and has been used in clinical trials to compare its efficacy to other antidepressant drugs. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been studied for its effects on other psychiatric disorders, such as anxiety and bipolar disorder.
Propiedades
Número CAS |
125981-99-9 |
|---|---|
Nombre del producto |
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate |
Fórmula molecular |
C18H21NO2S.C4H4O4 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[2-(dimethylamino)ethoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C18H21NO2S.C4H4O4/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;5-3(6)1-2-4(7)8/h3-9,15,20H,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
QMNZEONOILXNRC-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Sinónimos |
Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-6-(2-(dimethylamino)ethoxy)-, (Z)-2-butenedioate (1:1) (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




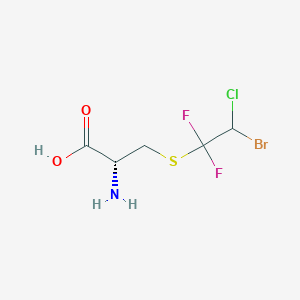
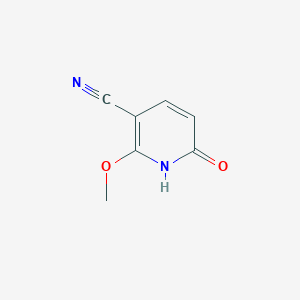
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
